molecular formula C7H2Br2ClNS B1427249 4,6-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1188141-65-2

4,6-Dibromo-2-chlorobenzo[d]thiazole

Cat. No. B1427249
CAS RN: 1188141-65-2
M. Wt: 327.42 g/mol
InChI Key: ICDJWAROGHMGPR-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chlorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2Br2ClNS and a molecular weight of 327.42 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-mercaptobenzothiazole, toluene, and a catalyst. The mixture is heated and a certain amount of phosgene is introduced. The reaction continues until completion, after which hydrogen gas is used to drive off hydrogen chloride and any remaining phosgene .


Molecular Structure Analysis

The molecular structure of 4,6-Dibromo-2-chlorobenzo[d]thiazole consists of a benzothiazole ring substituted with bromine and chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are pink liquids with a strong irritating odor. They have a melting point of 21-23°C, a boiling point of 141°C/4 kPa, a refractive index of 1.6380 at 20°C, and a relative density of 1.303. They are insoluble in water but soluble in solvents like toluene .

Scientific Research Applications

Quorum Sensing Inhibitors

Research has indicated that benzo[d]thiazole derivatives can act as quorum sensing inhibitors . This is crucial in the fight against antibiotic resistance as it targets bacterial communication pathways rather than killing the bacteria directly.

Biofilm Formation Inhibition

The same properties that make benzo[d]thiazole derivatives effective quorum sensing inhibitors also make them candidates for preventing biofilm formation . This has significant implications for medical devices and industrial pipelines where biofilms are a persistent issue.

Safety and Hazards

The safety data sheet for 4,6-Dibromo-2-chlorobenzo[d]thiazole indicates that it is for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

4,6-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDJWAROGHMGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733735
Record name 4,6-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188141-65-2
Record name 4,6-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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